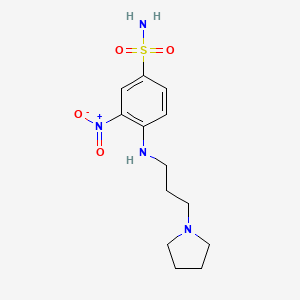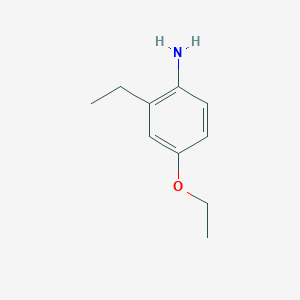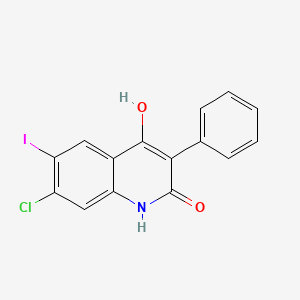
7-chloro-4-hydroxy-6-iodo-3-phenyl-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-4-hydroxy-6-iodo-3-phenyl-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-hydroxy-6-iodo-3-phenyl-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzophenone, the compound can be synthesized through a series of reactions involving halogenation, hydroxylation, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-chloro-4-hydroxy-6-iodo-3-phenyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 7-chloro-4-hydroxy-6-iodo-3-phenyl-1H-quinolin-2-one involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-chloro-4-hydroxy-3-phenylquinolin-2-one: Lacks the iodine atom, which may affect its biological activity.
6-iodo-3-phenylquinolin-2-one: Lacks the hydroxyl group, which can influence its solubility and reactivity.
4-hydroxy-6-iodo-3-phenylquinolin-2-one: Lacks the chlorine atom, which may alter its chemical properties.
Uniqueness
The presence of chlorine, hydroxyl, and iodine groups in 7-chloro-4-hydroxy-6-iodo-3-phenyl-1H-quinolin-2-one makes it unique, as these functional groups contribute to its distinct chemical reactivity and biological activity. This combination of substituents can enhance its potential as a therapeutic agent and its versatility in various chemical reactions.
Propriétés
Formule moléculaire |
C15H9ClINO2 |
|---|---|
Poids moléculaire |
397.59 g/mol |
Nom IUPAC |
7-chloro-4-hydroxy-6-iodo-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H9ClINO2/c16-10-7-12-9(6-11(10)17)14(19)13(15(20)18-12)8-4-2-1-3-5-8/h1-7H,(H2,18,19,20) |
Clé InChI |
PSPHGQROMHYZML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=CC(=C(C=C3NC2=O)Cl)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


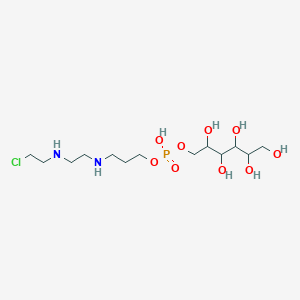
![{1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid](/img/structure/B13866479.png)
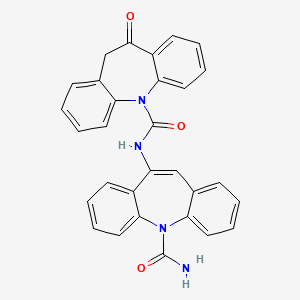
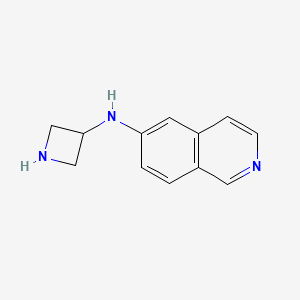
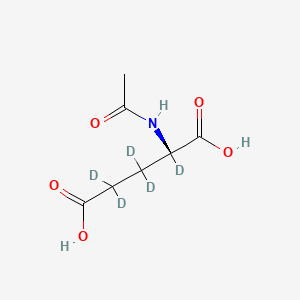
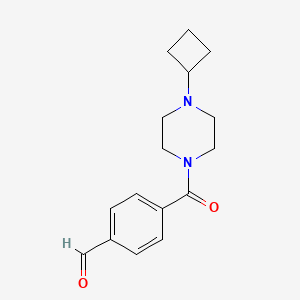

![2-Bromo-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13866516.png)

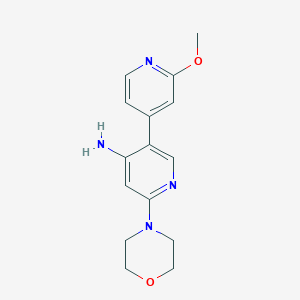
![3-[4-(Aminomethyl)benzyloxy] Thalidomide](/img/structure/B13866528.png)
